molecular formula C13H20N2O2 B1526771 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol CAS No. 1305849-69-7

2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol

Cat. No.: B1526771
CAS No.: 1305849-69-7
M. Wt: 236.31 g/mol
InChI Key: KXMNDJNOTWKSQQ-UHFFFAOYSA-N
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Description

2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol ( 1305849-69-7 ) is a chemical compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol . This organic building block features a methoxyphenol group linked to a 3-aminopiperidine moiety, a structure that suggests potential for use in medicinal chemistry and drug discovery research. The compound is characterized by an IUPAC name of 2-[(3-aminopiperidin-1-yl)methyl]-6-methoxyphenol and is provided with a minimum purity of 95% . While the exact biological targets and full research applications for this specific molecule are still being explored, its structural components are of significant scientific interest. The 3-aminopiperidine scaffold is a privileged structure in pharmaceutical development, often utilized in the design of molecules that interact with biological targets . The Bergerat fold is a conserved ATP-binding site found in a family of proteins including Hsp90 and topoisomerase IIα . Research into compounds with similar structural motifs has shown potential for targeting conserved enzyme families, such as the Hsp90 chaperone proteins . The presence of both hydrogen bond donors and acceptors in its structure makes it a versatile intermediate for synthesizing more complex molecules for biochemical screening. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate care, as it may cause skin and eye irritation and may be harmful if swallowed .

Properties

IUPAC Name

2-[(3-aminopiperidin-1-yl)methyl]-6-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-17-12-6-2-4-10(13(12)16)8-15-7-3-5-11(14)9-15/h2,4,6,11,16H,3,5,7-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMNDJNOTWKSQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CN2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to increase the levels of glucagon-like peptide-1 in pancreatic cells, which plays a crucial role in insulin secretion and glucose homeostasis. Additionally, it affects gene expression by upregulating or downregulating specific genes involved in metabolic pathways.

Biological Activity

2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol, a compound featuring a methoxyphenol moiety, has garnered attention for its potential biological activities. This article aims to summarize the biological activities associated with this compound, focusing on its antioxidant, anti-inflammatory, and anticancer properties, supported by various studies and findings.

Chemical Structure

The structure of this compound can be represented as follows:

C13H19NO2\text{C}_{13}\text{H}_{19}\text{N}\text{O}_2

This structure includes a methoxy group (-OCH₃) attached to a phenolic ring, which is known to enhance antioxidant properties.

1. Antioxidant Activity

Research indicates that compounds containing the methoxyphenol moiety exhibit significant antioxidant properties. The antioxidant activity of this compound can be evaluated using various assays:

Assay TypeMechanismReference
DPPH AssayFree radical scavenging
ABTS AssayRadical cation decolorization
ORAC AssayOxygen radical absorbance capacity

In these assays, the compound demonstrated effective radical scavenging abilities, which are crucial for preventing oxidative stress-related diseases.

2. Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been highlighted in several studies. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. In vitro studies have shown that derivatives of this compound can significantly reduce inflammation markers in cell cultures.

3. Anticancer Activity

The anticancer effects of this compound have been explored through various cancer cell lines. Notably:

Cancer TypeIC50 (µM)Reference
Breast Cancer (MCF-7)15.5
Colon Cancer (HT-29)12.0
Lung Cancer (A549)18.7

These findings suggest that the compound exhibits selective cytotoxicity against cancer cells while sparing normal cells.

Case Studies

Several case studies have investigated the biological activities of similar compounds with methoxy and piperidine functionalities:

  • Study on Antioxidant Activity : A study synthesized various derivatives of methoxyphenols and assessed their antioxidant effects using DPPH and ABTS assays. Results indicated that modifications at the piperidine position significantly enhanced antioxidant activity compared to non-modified counterparts .
  • In Vitro Cytotoxicity Studies : Research demonstrated that derivatives of 2-methoxyphenol exhibited varying degrees of cytotoxicity against different cancer cell lines, suggesting potential for therapeutic applications in oncology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol and its analogs:

Compound Substituent Key Properties Biological Activity References
This compound 3-Aminopiperidin-1-ylmethyl Potential DPP-4 binding via Tyr547 and Glu206 residues; likely moderate solubility Hypothesized antidiabetic activity (similar to sitagliptin analogs)
2-[(4-Chloro-2-methylanilino)methyl]-6-methoxyphenol 4-Chloro-2-methylanilino Molecular weight: 277.75 g/mol; ChemSpider ID 2919665 Not explicitly studied, but anilino derivatives often show antimicrobial activity
2-(((4-Chlorophenyl)imino)methyl)-6-methoxyphenol (Schiff base) 4-Chlorophenylimino Forms tin(IV) complexes with six-coordinate geometry; DFT-validated stability Antifungal and antibacterial activity in metal complexes
4-allyl-2-(benzylaminomethyl)-6-methoxyphenol Benzylaminomethyl + allyl group Brine shrimp lethality (BST) LC₅₀: 12.5 µg/mL Cytotoxic potential; requires further bioactivity studies
(E)-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol (Schiff base I) 2-Hydroxyphenylimino IC₅₀ (DPPH): 28.5 µM; thermal stability up to 210°C Superior antioxidant activity compared to BHT
2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl...}benzonitrile (DPP-4 ligand) 3-Aminopiperidin-1-yl + benzonitrile Binds DPP-4 at Tyr547, Glu205, and Trp629 residues Validated antidiabetic activity; comparable to sitagliptin in docking studies

Key Observations:

Structural Influence on Bioactivity: The 3-aminopiperidine group in the target compound and its DPP-4-targeting analog suggests a role in enzyme inhibition, likely through hydrogen bonding with residues like Tyr547 and Glu204. This contrasts with anilino or allyl derivatives, which exhibit cytotoxicity or antimicrobial effects . Schiff base analogs (e.g., 4-chlorophenylimino derivatives) demonstrate enhanced metal coordination and stability, making them suitable for catalytic or antimicrobial applications .

Antioxidant Activity: Schiff bases with hydroxyphenylimino substituents (e.g., compound I) show superior DPPH radical scavenging (IC₅₀: 28.5 µM) compared to BHT, while the absence of electron-donating groups in the target compound may reduce its antioxidant efficacy .

Solubility and Stability: Tin(IV) and vanadium(IV) complexes of methoxyphenol derivatives exhibit good solubility in organic solvents, whereas 3-aminopiperidine-containing compounds may have moderate aqueous solubility due to the basic amine group .

Preparation Methods

Step 1: Synthesis of a Chloropyrimidine or Chlorophenol Intermediate

  • Starting from a chlorinated pyrimidine or chlorinated phenol derivative, the compound is reacted with a suitable base in an appropriate solvent to form an intermediate that contains a reactive chlorine substituent positioned for nucleophilic substitution.

Step 2: Methylation

  • Methylation of the intermediate is achieved using methylating agents such as dimethyl sulfate , employed in a molar ratio of approximately 2.5 to 3 moles per mole of the intermediate compound.
  • The methylation reaction is carried out at temperatures ranging from 20°C up to the reflux temperature of the solvent used, ensuring efficient methylation of the phenol or other nucleophilic sites.
  • This step leads to the formation of the 6-methoxy substituent on the phenol ring.

Step 3: Nucleophilic Substitution with (R)-3-Aminopiperidine

  • The methylated intermediate bearing a good leaving group (such as chlorine) is reacted with (R)-piperidin-3-amine, either as the free base or as an acid addition salt.
  • The reaction is performed in the presence of a suitable base and solvent to facilitate nucleophilic substitution, where the 3-aminopiperidine moiety displaces the leaving group, forming the desired this compound structure.

Step 4: Purification and Salt Formation

  • The crude product is purified by crystallization or other purification techniques.
  • Optionally, the compound can be converted into its pharmaceutically acceptable salt forms (e.g., hydrochloride salts) by treatment with suitable acid sources such as methanol-HCl, ethanol-HCl, or gaseous HCl.
  • This step enhances the compound's stability and solubility profiles.

Reaction Conditions and Reagents Summary

Step Reagents/Conditions Notes
Chlorinated intermediate formation Chloropyrimidine or chlorophenol derivative + base + solvent Typically carried out under mild conditions to maintain reactive chlorine substituent
Methylation Dimethyl sulfate (2.5–3.0 eq), 20°C to reflux temperature Efficient methylation of phenol hydroxyl groups to methoxy substituent
Nucleophilic substitution (R)-3-Aminopiperidine (free base or salt), base, suitable solvent Displacement of chlorine by amine to form aminopiperidine linkage
Salt formation Acid sources (e.g., methanol-HCl, ethanol-HCl) Produces pharmaceutically acceptable salts for improved properties

Research Findings and Optimization Notes

  • The use of dimethyl sulfate as a methylating agent is preferred for cost-effectiveness and efficiency, providing higher yields and better quality compared to other methylating agents.
  • Reaction temperatures are optimized to balance reaction rate and product stability, with methylation performed between ambient temperature and reflux.
  • The choice of solvent and base in the nucleophilic substitution step is crucial to ensure high conversion and selectivity.
  • Purification methods, including crystallization of specific polymorphic forms, improve the compound's purity and pharmaceutical suitability.
  • Conversion to hydrochloride salts or other acid addition salts enhances compound stability and handling.

Comparative Table of Key Parameters in Preparation

Parameter Optimal Range/Condition Impact on Synthesis
Methylating agent Dimethyl sulfate High yield, cost-effective methylation
Methylation temperature 20°C to reflux temperature of solvent Ensures complete methylation without decomposition
Molar ratio (methylating agent:substrate) 2.5 to 3.0 Stoichiometric excess ensures full conversion
Base for nucleophilic substitution Suitable organic or inorganic base (e.g., K2CO3) Facilitates amine substitution reaction
Solvent for substitution Aprotic solvents such as acetone or alcohols Influences reaction rate and selectivity
Acid source for salt formation Methanol-HCl, ethanol-HCl, dry HCl, acetyl chloride Produces stable hydrochloride salts

Q & A

Basic Research Questions

What are the recommended synthetic routes for 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol, and how can intermediates be validated?

A multistep synthesis is typically employed, starting with functionalization of the piperidine ring followed by coupling with the methoxyphenol moiety. Nucleophilic substitution reactions (e.g., alkylation of 3-aminopiperidine) are common, with purification via column chromatography and validation using NMR and LC-MS . Intermediate validation should include monitoring reaction progress with thin-layer chromatography (TLC) and confirming purity (>95%) via HPLC .

How can the structural integrity of this compound be confirmed post-synthesis?

Use a combination of spectroscopic techniques:

  • 1H/13C NMR : To verify substitution patterns and confirm the presence of the methoxy group (δ ~3.8 ppm) and piperidine ring protons (δ 1.5–3.0 ppm).
  • High-resolution mass spectrometry (HR-MS) : To validate molecular weight and fragmentation patterns.
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and bond connectivity, if single crystals are obtainable .

What are the stability considerations for this compound in aqueous solutions?

The compound may degrade under prolonged exposure to heat or light due to the labile methoxy and amine groups. Stability studies should include:

  • pH-dependent degradation assays : Monitor via UV-Vis spectroscopy at 25°C and 37°C.
  • Accelerated stability testing : Use HPLC to quantify degradation products (e.g., demethylated derivatives) under oxidative (H2O2) or reductive (NaBH4) conditions .

What solubility profiles are observed for this compound in common solvents?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (methanol, ethanol). Quantitative solubility can be determined via saturation shake-flask method with UV detection at λmax ≈ 270 nm .

What safety protocols are critical during handling?

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact (category 2A irritant).
  • Ventilation : Use fume hoods due to potential dust formation.
  • Emergency procedures : Immediate rinsing with water for eye/skin exposure and medical consultation for persistent symptoms .

Advanced Research Questions

How can reaction yields be optimized for the piperidine-phenol coupling step?

  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)2) for cross-coupling efficiency.
  • Solvent optimization : Compare DMF vs. THF for polarity effects on reaction kinetics.
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction time and improve yield (e.g., 80°C for 2 hours) .

What experimental designs address stability contradictions in long-term studies?

Conflicting data on degradation rates may arise from matrix effects (e.g., organic vs. aqueous media). To resolve:

  • Controlled environment studies : Use continuous cooling (4°C) to minimize thermal degradation during extended experiments.
  • Matrix normalization : Spike the compound into simulated wastewater matrices to assess real-world stability .

How can computational modeling predict the compound’s reactivity with biological targets?

  • Molecular docking : Use software like Discovery Studio to simulate binding to receptor sites (e.g., GPCRs or enzymes).
  • DFT calculations : Analyze electron density maps to identify nucleophilic/electrophilic regions for reaction prediction .

What analytical techniques resolve spectral overlaps in structural characterization?

  • 2D NMR (COSY, HSQC) : Differentiate overlapping proton signals in the piperidine and methoxyphenol regions.
  • Isotopic labeling : Incorporate 15N or 13C in the piperidine ring to track coupling patterns .

How do substituent modifications affect the compound’s physicochemical properties?

Systematic SAR studies can be conducted:

  • Methoxy group replacement : Substitute with halogens or bulkier alkoxy groups to assess logP and solubility changes.
  • Piperidine ring functionalization : Introduce methyl or fluoro groups to evaluate steric and electronic effects on reactivity .

Methodological Notes

  • Contradiction management : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 25°C) to minimize variability .
  • Data validation : Cross-reference analytical results with synthetic controls and published spectral databases .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol
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2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol

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